molecular formula C8H8O3S B6209188 methyl 4-formyl-5-methylthiophene-2-carboxylate CAS No. 116368-68-4

methyl 4-formyl-5-methylthiophene-2-carboxylate

Cat. No.: B6209188
CAS No.: 116368-68-4
M. Wt: 184.21 g/mol
InChI Key: JZWQZIVRWLNXRF-UHFFFAOYSA-N
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Description

Methyl 4-formyl-5-methylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-5-methylthiophene-2-carboxylate typically involves the formylation of methyl 5-methylthiophene-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 4-position of the thiophene ring. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 4-carboxy-5-methylthiophene-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-5-methylthiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-formyl-5-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-formyl-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-formylthiophene-2-carboxylate
  • Methyl 4-formylthiophene-2-carboxylate
  • Methyl 5-methylthiophene-2-carboxylate

Uniqueness

Methyl 4-formyl-5-methylthiophene-2-carboxylate is unique due to the presence of both a formyl group and a methyl group on the thiophene ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse thiophene-based compounds with tailored functionalities.

Properties

CAS No.

116368-68-4

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 4-formyl-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3

InChI Key

JZWQZIVRWLNXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)C=O

Purity

95

Origin of Product

United States

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